molecular formula C8H16BrNO B8127244 trans-Octahydro-2H-1,4-benzoxazine hydrobromide

trans-Octahydro-2H-1,4-benzoxazine hydrobromide

Cat. No.: B8127244
M. Wt: 222.12 g/mol
InChI Key: OJIRJOVRSAKRLY-SCLLHFNJSA-N
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Description

trans-Octahydro-2H-1,4-benzoxazine hydrobromide is a saturated bicyclic organic compound featuring a morpholine-like ring system fused to a cyclohexane ring. This compound, with a molecular formula of C 8 H 16 BrNO and a molecular weight of 222.12 g/mol, serves as a versatile and valuable chemical scaffold in various research fields [ citation:1 ][ citation:5 ][ citation:8 ]. In medicinal chemistry , derivatives of the 1,4-benzoxazine structure have shown significant promise as potent modulators of skeletal muscle ATP-sensitive potassium (K ATP ) channels [ citation:2 ]. Research indicates that specific 2-substituted derivatives can act as highly efficacious activators of these channels in the presence of internal ATP, with the 2-n-hexyl analog being a notably potent activator (DE 50 = 1.08 x 10 -10 M) [ citation:2 ]. This targeted activity makes the 1,4-benzoxazine core a structure of interest for developing new pharmacological tools. Furthermore, the 1,4-benzoxazine motif is a subject of investigation in polymer science . Benzoxazine monomers are known for their use in producing high-performance polybenzoxazine thermosets, which exhibit excellent thermal properties, molecular design flexibility, and low water absorption, making them suitable for advanced coating and material applications [ citation:7 ]. This product is supplied as the hydrobromide salt. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRJOVRSAKRLY-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Stoichiometry and Conditions

Key reactants include:

  • Phenolic compounds : Bisphenol-A or 2-allylphenol (for functionalized derivatives).

  • Primary amines : p-Toluidine or 1,4-diaminocyclohexane.

  • Formaldehyde source : Paraformaldehyde is preferred due to its controlled release of formaldehyde.

Example Protocol :
p-Toluidine (0.1 mol), bisphenol-A (0.2 mol), and paraformaldehyde (0.4 mol) are mixed and heated to 110–135°C under inert conditions. The mixture forms a homogeneous liquid within 20–30 minutes, yielding a benzoxazine precursor with >85% purity.

ParameterValueImpact on Yield/Purity
Temperature110–135°CHigher temps accelerate reaction but risk oligomerization.
Molar ratio (amine:phenol:CH₂O)1:2:4Excess formaldehyde ensures complete ring closure.
SolventSolventless (melt)Avoids side reactions; simplifies purification.

Scalable Production Methods

For industrial applications, continuous processing in screw extruders or Banbury mixers is employed. These systems operate at 100–140°C with residence times of 15–30 minutes, achieving >80% conversion.

Hydrogenation to Octahydro Structure

The benzoxazine intermediate undergoes catalytic hydrogenation to saturate the heterocyclic ring, forming the octahydro backbone. This step is critical for establishing the trans stereochemistry.

Hydrogenation Conditions

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel under 5–120 psi H₂.

  • Solvents : Methanol or ethanol, which stabilize the intermediate and facilitate catalyst activity.

Example Protocol :
The benzoxazine (1 mol) is dissolved in ethanol and hydrogenated at 50–80°C under 60 psi H₂ using Pd/C (5 wt%). Reaction completion (6–12 hours) is confirmed via NMR, yielding trans-octahydro-2H-1,4-benzoxazine with >90% diastereomeric excess.

FactorOptimal ConditionEffect on Stereochemistry
H₂ Pressure60–100 psiHigher pressure favors trans selectivity.
Catalyst Loading5–10% Pd/CReduces reaction time without over-hydrogenation.

Stereochemical Control

The trans configuration is favored by:

  • Bulky substituents : Cyclohexyl groups in diaminocyclohexane limit ring puckering, directing hydrogen addition to the less hindered face.

  • Low-temperature hydrogenation : Slower kinetics enhance selectivity for the thermodynamically stable trans isomer.

Hydrobromide Salt Formation

The final step involves protonating the secondary amine of trans-octahydro-2H-1,4-benzoxazine with hydrobromic acid (HBr) to form the hydrobromide salt.

Acid-Base Reaction Protocol

  • Solvent : Anhydrous ethanol or methanol to prevent hydrolysis.

  • Stoichiometry : 1:1 molar ratio of base to HBr (48% aqueous).

Example Protocol :
trans-Octahydro-2H-1,4-benzoxazine (1 mol) is dissolved in ethanol, and HBr (1 mol) is added dropwise at 0–5°C. The mixture is stirred for 1 hour, yielding a white precipitate. Filtration and washing with cold ethanol afford the hydrobromide salt in 85–92% yield.

ParameterValueOutcome
Temperature0–5°CMinimizes salt dissociation
HBr Concentration48% aqueousEnsures complete protonation

Purification Techniques

  • Recrystallization : Ethyl ether or ethyl acetate removes residual HBr and oligomers.

  • Fractional crystallization : Separates trans isomer from cis contaminants using ethanol/water mixtures.

Industrial-Scale Optimization

Continuous Hydrogenation

Tubular reactors with immobilized Pd catalysts achieve throughputs of 50–100 kg/day. Key metrics:

  • Residence time : 2–4 hours at 70°C.

  • Yield : 88–93% with 99% trans purity.

Analytical Characterization

Final product quality is verified through:

  • Melting point : 210–215°C (decomposes).

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • X-ray crystallography : Confirms trans stereochemistry and salt formation .

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Trans-Octahydro-2H-1,4-benzoxazine hydrobromide is being explored as a lead compound in drug development due to its biological activity. Its structural similarities to other benzoxazines suggest potential interactions with biological systems that could be beneficial for therapeutic applications .
  • Serotonin Receptor Antagonism :
    • Research indicates that derivatives of benzoxazines can exhibit significant antagonistic activities at serotonin receptors, particularly the 5-HT3 receptor. For instance, compounds structurally related to this compound have been evaluated for their ability to bind to these receptors and modulate neuroendocrine responses .
    CompoundActivityKi (nM)
    Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide5-HT3 antagonist0.019
    Other derivativesVariesVaries
  • Anticancer Potential :
    • Preliminary studies have shown that certain benzoxazine derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to establish the efficacy of this compound in this context .

Material Science Applications

  • Polymer Chemistry :
    • Benzoxazines are known for their utility in polymer science due to their ability to form thermosetting resins upon curing. This compound can potentially be used as a monomer or additive in the synthesis of advanced polymeric materials with enhanced thermal and mechanical properties .
  • Coatings and Adhesives :
    • The compound's unique structure may contribute to improved adhesion and durability in coatings and adhesives, making it suitable for applications in automotive and aerospace industries where performance under stress is critical .

Case Study 1: Serotonin Receptor Binding

A study evaluated various benzoxazine derivatives for their binding affinity at the 5-HT3 receptor using radiolabeled assays. This compound exhibited promising results comparable to established antagonists, suggesting its potential as a therapeutic agent for conditions like anxiety and nausea.

Case Study 2: Polymer Development

In another study focusing on polymer formulations, this compound was incorporated into epoxy resins. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional formulations, indicating its viability as an additive in high-performance applications.

Mechanism of Action

The mechanism of action of trans-Octahydro-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydrobromide Salts in Pharmaceuticals

Hydrobromide salts are commonly employed to enhance solubility and bioavailability. Key comparisons include:

Compound Molecular Formula Molecular Weight Solubility Therapeutic Use Reference
trans-Octahydro-2H-1,4-benzoxazine HBr Not explicitly provided Not provided Not reported Undocumented in sources
Eletriptan HBr C₂₂H₂₆N₂O₂S·HBr 462.43 Readily soluble in water Migraine treatment
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 Moderate water solubility Antidepressant/cough suppressant

Key Observations :

  • Structural Differences : Eletriptan HBr incorporates a sulfonyl group and indole ring, while dextromethorphan HBr features a morphinan backbone. In contrast, trans-Octahydro-2H-1,4-benzoxazine HBr lacks these functional groups, emphasizing its simpler bicyclic structure .

Benzoxazines vs. Thiadiazoles and Oxathiins

and describe 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles) and benzo-1,4-oxathiins. These compounds differ in heteroatom composition (sulfur vs. oxygen/nitrogen in benzoxazines) and ring systems, leading to distinct reactivity and applications:

  • Electronic Properties : The sulfur atom in thiadiazoles increases electrophilicity compared to benzoxazines, which may exhibit stronger hydrogen-bonding capacity due to oxygen and nitrogen .

Physicochemical and Supramolecular Properties

Supramolecular interactions, such as π-π stacking and hydrogen bonding, are critical for crystallization and stability. This suggests that the benzoxazine core may also engage in analogous non-covalent interactions, influencing its solid-state properties.

Pharmacological Potential

Unlike eletriptan and dextromethorphan hydrobromides, trans-Octahydro-2H-1,4-benzoxazine HBr’s biological activity remains uncharacterized in the provided evidence. However, morpholine and benzoxazine derivatives are often explored as intermediates in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules .

Biological Activity

Trans-Octahydro-2H-1,4-benzoxazine hydrobromide is a chemical compound belonging to the benzoxazine family, characterized by its unique heterocyclic structure containing both nitrogen and oxygen atoms. Its molecular formula is C₈H₁₆BrNO, and it is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's structure features a fully saturated octahydro framework, which contributes to its stability and reactivity. The presence of the hydrobromide ion enhances its solubility and may influence its interaction with biological systems. The synthesis typically involves cyclization reactions of appropriate precursors and the formation of the hydrobromide salt through reaction with hydrobromic acid.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Research indicates possible effects on cancer cell lines, warranting further investigation into its mechanisms of action.
  • Neuropharmacological Effects : The compound may interact with serotonin receptors, influencing neurotransmission pathways .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor functions, leading to various pharmacological effects. For instance, studies have shown that derivatives of benzoxazines can act as antagonists at serotonin receptors, which may relate to their potential use in treating mood disorders or gastrointestinal issues .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to other benzoxazine derivatives:

Compound NameMolecular FormulaUnique Features
Trans-Octahydro-2H-1,4-benzoxazineC₈H₁₆BrNOFully saturated; includes a bromide ion
Octahydro-2H-1,4-benzoxazineC₈H₁₅NONon-salt form without bromide ion
3,4-Dihydro-2H-1,3-benzoxazineC₇H₉NOExhibits significant biological activity in various assays

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the benzoxazine class:

  • Antimicrobial Studies : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential role for this compound in developing new antimicrobial agents .
  • Anticancer Research : A study on benzoxazine derivatives indicated that modifications at specific positions on the benzoxazine ring could enhance anticancer properties. The introduction of functional groups at the 2-position was associated with increased activity against cancer cell lines .
  • Neuropharmacological Investigations : Research evaluating the effects on serotonin receptors found that certain benzoxazine derivatives could effectively antagonize 5HT3 receptors, implicating their potential use in treating conditions related to serotonin dysregulation .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Normalize data to cell viability controls (e.g., MTT assays) and account for metabolic heterogeneity (e.g., CYP450 expression levels in HepG2 vs. HEK293). Use multi-omics approaches (transcriptomics/proteomics) to identify resistance pathways .

Q. What statistical frameworks are recommended for dose-response studies with high variability?

  • Apply nonlinear mixed-effects modeling (NONMEM) to handle inter-subject variability. Use Bayesian hierarchical models to pool data from multiple experiments, ensuring robustness in EC50/IC50 estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.